molecular formula C12H8BrN B8300724 2-(8-Bromonaphthalen-1-yl)acetonitrile

2-(8-Bromonaphthalen-1-yl)acetonitrile

Cat. No. B8300724
M. Wt: 246.10 g/mol
InChI Key: PEOJMXLRKOUZHC-UHFFFAOYSA-N
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Patent
US04897405

Procedure details

According to the procedure of A. Mizuno, et al. Synthesis 1007 (1980), a mixture of 8-bromo-2-hydroxymethylnaphthalene (1.70 g, 7.17 mmol), KCN (0.93 g, 14.34 mmol) and 18-crown-6 (0.19 g, 0.72 mmol) in acetonitrile (24 mL) was stirred at room temperature for 15 minutes. A mixture of n-Bu3P (1.60 g, 7.89 mmol) and acetonitrile (7 mL) was added. The mixture was cooled to 0° C., and a solution of CCl4 (1.21 g, 7.89 mmol) in acetonitrile (7 mL) was added. The resulting mixture was stirred at room temperature for two days. Ether (300 mL) was added and the mixture was washed with 10% aqueous citric acid (150 mL). CCl4 (20 mL) was added and the mixture was washed with H2O (2×150 mL); saturated aqueous NaCl (150 mL), dried (MgSO4), and concentrated. The crude material was purified by flash chromatography (eluant EtOAc/hexane (5:95), to EtOAc/hexane (20:80)) to give a yellow solid (1.13 g, 64%), m.p. 55°-56° C.
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.21 g
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Yield
64%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[CH:10]=[C:9](CO)[CH:8]=[CH:7]2.[C-]#[N:15].[K+].C1O[CH2:33][CH2:32]OCCOCCOCCOCCOC1.P(CCCC)(CCCC)CCCC.C(Cl)(Cl)(Cl)Cl>C(#N)C.CCOCC>[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[C:10]([CH2:32][C:33]#[N:15])=[CH:9][CH:8]=[CH:7]2 |f:1.2|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
BrC=1C=CC=C2C=CC(=CC12)CO
Name
Quantity
0.93 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
0.19 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
24 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
P(CCCC)(CCCC)CCCC
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
1.21 g
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Mizuno, et al. Synthesis 1007 (1980)
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature for two days
Duration
2 d
WASH
Type
WASH
Details
the mixture was washed with 10% aqueous citric acid (150 mL)
ADDITION
Type
ADDITION
Details
CCl4 (20 mL) was added
WASH
Type
WASH
Details
the mixture was washed with H2O (2×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
saturated aqueous NaCl (150 mL), dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography (eluant EtOAc/hexane (5:95), to EtOAc/hexane (20:80))

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C=CC=C2C=CC=C(C12)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.13 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 637.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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